Benzenetellurenyl bromide, 2-formyl-
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Overview
Description
Benzenetellurenyl bromide, 2-formyl- is an organotellurium compound with the molecular formula C7H5BrOTe. This compound is characterized by the presence of a tellurium atom bonded to a benzene ring, which is further substituted with a bromine atom and a formyl group.
Preparation Methods
The synthesis of benzenetellurenyl bromide, 2-formyl- typically involves the bromination of benzenetellurenyl compounds. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide. The resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide compound .
Chemical Reactions Analysis
Benzenetellurenyl bromide, 2-formyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or selenium (IV) oxide, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the formyl group into an alcohol.
Scientific Research Applications
Benzenetellurenyl bromide, 2-formyl- has several applications in scientific research:
Biology: Organotellurium compounds have been studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotellurium compounds in treating various diseases.
Industry: This compound can be used in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of benzenetellurenyl bromide, 2-formyl- involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, acting as an electron donor or acceptor. This property allows the compound to modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Benzenetellurenyl bromide, 2-formyl- can be compared with other organotellurium and organoselenium compounds:
Organotellurium Compounds: Similar compounds include benzenetellurenyl chloride and benzenetellurenyl iodide, which differ in the halogen substituent. These compounds share similar reactivity but may exhibit different physical properties and reactivity due to the nature of the halogen atom.
Organoselenium Compounds: Compounds such as benzeneselenenyl bromide and benzeneselenenyl chloride are analogous to benzenetellurenyl bromide, 2-formyl-.
Benzenetellurenyl bromide, 2-formyl- stands out due to its unique combination of tellurium and bromine, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
39119-87-4 |
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Molecular Formula |
C7H5BrOTe |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
(2-formylphenyl) tellurohypobromite |
InChI |
InChI=1S/C7H5BrOTe/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
RPUBIGBEVMIFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[Te]Br |
Origin of Product |
United States |
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